XAP044 -

XAP044

Catalog Number: EVT-286084
CAS Number:
Molecular Formula: C15H9IO4
Molecular Weight: 380.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) is a synthetic chemical compound designed for laboratory research. It functions as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). [, , , , , , ] This receptor plays a crucial role in modulating neurotransmission within the mammalian central nervous system (CNS). [, , , ] XAP044 is specifically recognized for its unique mechanism of action, targeting the Venus flytrap domain (VFTD) of the mGlu7 receptor. This differs from other mGlu7-selective ligands, which typically interact with allosteric sites within the transmembrane domain. [, , , , , , ] The compound serves as a valuable tool for investigating the role of mGlu7 in various physiological and behavioral processes, holding particular significance in the context of stress, anxiety, and depression research. [, , , , , ]

Synthesis Analysis

The synthesis of XAP044 involves several key steps, primarily focusing on the construction of its chromenone core structure. Initial synthetic routes have been documented, which include the use of commercially available starting materials and various reaction conditions to achieve the desired compound.

  1. Synthesis Steps:
    • The synthesis begins with the preparation of 2-bromo-1-(2-fluorophenyl)ethan-1-one and substituted salicylates.
    • A series of constrained analogs were synthesized to explore binding modes within the mGlu7 receptor's Venus flytrap domain. This involved alkylation reactions and subsequent deprotection steps to yield active derivatives .
  2. Technical Details:
    • The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields.
    • Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for purification and characterization of the final product .
Molecular Structure Analysis

The molecular structure of XAP044 reveals a complex arrangement that facilitates its interaction with the mGlu7 receptor.

  • Structure: The compound features a chromenone moiety that is crucial for its biological activity. The specific arrangement allows for effective binding within the receptor's Venus flytrap domain.
  • Data:
    • Molecular Weight: 380.13 g/mol
    • Chemical Formula: C15H9IO4
    • InChI Key: XXZKJJYWINSUMJ-UHFFFAOYSA-N
    • SMILES Notation: OC1=CC=C(C(C(OC3=CC=C(I)C=C3)=CO2)=O)C2=C1 .
Chemical Reactions Analysis

XAP044 undergoes specific chemical reactions that are essential for its activity as an antagonist:

  • Reactions:
    • The compound inhibits long-term potentiation (LTP) in brain slices from wild-type mice, demonstrating its functional role in modulating synaptic plasticity.
    • In studies involving mGlu7-deficient mice, XAP044 showed no effects on LTP, indicating its selective action on the mGlu7 receptor .
  • Technical Details:
    • Experimental setups often involve acute brain slice preparations to assess the pharmacological effects of XAP044 on synaptic transmission.
    • Techniques such as electrophysiology are utilized to measure changes in synaptic responses following drug administration .
Mechanism of Action

The mechanism by which XAP044 exerts its effects involves several key processes:

  • Process:
    • XAP044 binds selectively to the Venus flytrap domain of the mGlu7 receptor, inhibiting its activation by natural ligands.
    • This antagonism leads to reduced signaling pathways associated with anxiety and stress responses, as evidenced by behavioral studies in rodent models .
  • Data:
    • Potency is measured with an IC50 value of approximately 88 nM, indicating a strong binding affinity to the target receptor .
    • Behavioral assays demonstrate significant reductions in anxiety-like behaviors in rodents treated with XAP044 compared to controls .
Physical and Chemical Properties Analysis

XAP044 exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically presented as a solid at room temperature.
    • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to approximately 38 mg/mL, indicating good solubility for laboratory applications.
  • Chemical Properties:
    • Stability: Requires storage at -20°C to maintain integrity.
    • Purity: Typically ≥98% as determined by high-performance liquid chromatography (HPLC) .
Applications

XAP044 holds significant potential for various scientific uses:

  • Scientific Uses:
    • As a research tool, XAP044 is employed in studies investigating the role of mGlu7 receptors in anxiety and stress-related disorders.
    • Its unique binding profile allows researchers to explore new therapeutic avenues for psychiatric conditions characterized by dysregulated glutamatergic signaling.
    • Future applications may include development into clinical therapies aimed at treating anxiety disorders or enhancing cognitive functions through modulation of synaptic plasticity .
Introduction to mGlu7 Receptor Pharmacology and XAP044

Metabotropic Glutamate Receptors (mGluRs): Classification and Functional Roles in Neurotransmission

Metabotropic glutamate receptors (mGluRs) belong to the class C G protein-coupled receptor (GPCR) superfamily and regulate neuronal excitability, synaptic plasticity, and neurotransmitter release. Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate synaptic activity through intracellular second messenger systems. The eight known mGluR subtypes are phylogenetically and functionally divided into three groups:

  • Group I (mGlu1/5): Coupled to Gq/G11 proteins, activating phospholipase C (PLC) and increasing intracellular calcium. They are primarily postsynaptic and enhance neuronal excitation [2] [7].
  • Group II (mGlu2/3) and Group III (mGlu4/6/7/8): Coupled to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) production. They are predominantly presynaptic autoreceptors that suppress glutamate release [2] [4].

Among Group III receptors, mGlu7 exhibits unique properties:

  • Low Glutamate Affinity: Activated only at high synaptic glutamate concentrations (high μM to mM range), positioning it as an "emergency brake" during pathological hyperactivity [3] [4].
  • Presynaptic Localization: Concentrated in the active zones of presynaptic terminals in key brain regions (amygdala, hippocampus, hypothalamus), where it inhibits voltage-gated Ca²⁺ channels (N- and P/Q-type) and activates G protein-coupled inwardly rectifying K⁺ (GIRK) channels. This hyperpolarizes neurons and reduces neurotransmitter release [2] [6].
  • Splice Variants: The mGlu7a isoform interacts with intracellular proteins like PICK1 (Protein Interacting with C Kinase 1), which regulates receptor trafficking and synaptic function [3] [6].

Table 1: Classification and Key Features of mGlu Receptor Groups

GroupSubtypesG ProteinPrimary SignalingSynaptic Localization
ImGlu1, mGlu5Gq/G11 ↑ PLC → ↑ IP₃/DAGPostsynaptic
IImGlu2, mGlu3Gi/o ↓ Adenylyl cyclase → ↓ cAMPPresynaptic
IIImGlu4/6/7/8Gi/o ↓ Adenylyl cyclase → ↓ cAMPPresynaptic

mGlu7 Receptor as a Therapeutic Target: Implications in Neuropsychiatric Disorders

Dysregulation of mGlu7 is implicated in several brain disorders due to its role in modulating synaptic plasticity and stress responses:

  • Anxiety and Depression: Genetic ablation of mGlu7 in mice reduces anxiety-like behaviors in the elevated plus-maze and tail suspension tests. Conversely, chronic stress upregulates mGlu7 expression in the amygdala, suggesting heightened receptor activity contributes to pathological fear and anxiety [1] [5].
  • Epilepsy: mGlu7-knockout mice exhibit spontaneous seizures, while mutations disrupting mGlu7a-PICK1 interactions cause absence epilepsy. This stems from disinhibition of thalamocortical circuits, leading to hypersynchronous oscillations [2] [6].
  • Neurodevelopmental Disorders (NDDs): Genome-wide studies link GRM7 (gene encoding mGlu7) mutations to autism spectrum disorder (ASD) and intellectual disability. Altered mGlu7 function impairs synaptic pruning and long-term potentiation (LTP) in the hippocampus, critical for learning [3] [4].

Table 2: Neuropsychiatric Disorders Associated with mGlu7 Dysregulation

DisorderKey EvidenceProposed Mechanism
Anxiety/Depression↓ Anxiety in mGlu7-knockout mice; siRNA knockdown blocks stress responsesDysregulated amygdala LTP and GABA/glutamate balance
EpilepsySpontaneous seizures in knockouts; absence epilepsy in mGlu7a-PICK1 mutantsLoss of presynaptic inhibition in thalamocortical loops
ASD/NDDsGRM7 mutations in patients; impaired working memory in mGlu7-deficient miceDisrupted synaptic maturation & plasticity

Discovery and Development of XAP044: Rationale for Targeting the Venus Flytrap Domain (VFTD)

Prior mGlu7-targeting drugs faced significant limitations:

  • AMN082: The first mGlu7 allosteric agonist induced receptor internalization and had off-target effects (e.g., serotonin/norepinephrine reuptake inhibition by its metabolites) [1] [4].
  • Negative Allosteric Modulators (NAMs; e.g., MMPIP, ADX71743): Acted on the transmembrane domain but showed inconsistent efficacy in vivo (e.g., anxiolytic effects in some tests but not others) [1] [6].

XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) emerged from high-throughput screening as a breakthrough antagonist with a novel mechanism:

  • VFTD-Targeted Antagonism: Unlike NAMs, XAP044 binds an allosteric pocket within mGlu7’s extracellular Venus Flytrap Domain (VFTD), competitively inhibiting glutamate binding. This was confirmed via chimeric receptor studies showing XAP044’s effects required mGlu7’s VFTD [1] [5] [8].
  • Subtype Selectivity: XAP044 shows >100-fold selectivity for mGlu7 over other mGlu subtypes (e.g., mGlu4/8) and no activity at unrelated receptors [1] [5].
  • Electrophysiological Efficacy: In brain slices, XAP044 (IC₅₀ = 88 nM) blocks LTP in the lateral amygdala—a neural correlate of fear learning—in wild-type but not mGlu7-deficient mice, confirming target specificity [1] [5].

Table 3: Pharmacological Tools Targeting mGlu7

CompoundTypeBinding SiteKey LimitationsAdvantages of XAP044
AMN082Allosteric agonistTransmembraneMetabolite off-target effects; receptor internalizationNo internalization; VFTD specificity
MMPIPNAMTransmembraneInconsistent anxiolytic efficacy in vivoRobust anti-stress effects across models
ADX71743NAMTransmembraneInduces absence seizures at high dosesInhibits pathological plasticity without seizures
XAP044VFTD antagonistExtracellularNone reported to dateHigh selectivity; defined structural mechanism

Properties

Product Name

XAP044

IUPAC Name

7-hydroxy-3-(4-iodophenoxy)chromen-4-one

Molecular Formula

C15H9IO4

Molecular Weight

380.13 g/mol

InChI

InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H

InChI Key

XXZKJJYWINSUMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I

Solubility

Soluble in DMSO

Synonyms

7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one
XAP044 compound

Canonical SMILES

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.